Desmethylnaproxen

Übersicht

Beschreibung

O-Desmethylnaproxen belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. O-Desmethylnaproxen is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylnaproxen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, O-desmethylnaproxen is involved in the naproxen action pathway.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Pharmacokinetic Studies:

Recent studies have focused on the pharmacokinetics of desmethylnaproxen, particularly in relation to its parent compound, naproxen. A notable study involved administering naproxen to healthy volunteers and subsequently analyzing saliva samples for both naproxen and this compound concentrations over time. The results indicated that this compound accounts for a significant proportion of the drug's metabolites, highlighting its importance in understanding the drug's overall pharmacological profile .

Glucuronidation:

this compound undergoes glucuronidation, a key metabolic pathway that enhances its solubility and excretion. Research has characterized the kinetics of this process using human liver microsomes, identifying specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its conjugation. This information is crucial for predicting individual variability in drug metabolism among different populations .

Immunological Responses

Drug-Induced Liver Injury:

this compound has been implicated in immune-mediated drug-induced liver injury (DILI). Studies have shown that T-cell responses can be activated by this compound in patients with DILI, suggesting that this metabolite may play a role in adverse drug reactions. The activation of CD4+ and CD8+ T-cells upon exposure to this compound indicates a potential mechanism by which NSAIDs can induce immune responses leading to liver damage .

Case Studies

Clinical Observations:

Several case studies have documented the effects of this compound in patients using naproxen chronically. These studies often report variations in liver enzyme levels correlating with the concentrations of this compound, emphasizing the need for monitoring metabolite levels in patients receiving long-term NSAID therapy .

Data Tables

Eigenschaften

CAS-Nummer |

60756-73-2 |

|---|---|

Molekularformel |

C13H12O3 |

Molekulargewicht |

216.23 g/mol |

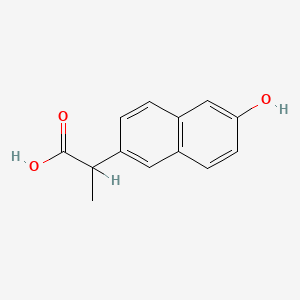

IUPAC-Name |

2-(6-hydroxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16) |

InChI-Schlüssel |

XWJUDDGELKXYNO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Kanonische SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Synonyme |

6-desmethylnaproxen 6-o-demethylnaproxen desmethylnaproxen desmethylnaproxen, (+-)-isomer desmethylnaproxen, (S)-isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.